Enhanced Sigma Receptor Pharmacophore Complexity vs. 1-(2-Fluorobenzyl)piperidine
The target compound incorporates both a 2-fluorobenzyl group (N-substituent) and a 3,5-dimethoxybenzyl ether (4-substituent) on the piperidine core, whereas the simpler comparator 1-(2-fluorobenzyl)piperidine (CAS 1426-74-0) lacks any 4-substitution. Literature data for 1-(2-fluorobenzyl)piperidine reports a σ1 Ki of 3 nM, but no σ2 selectivity data or functional activity is available for this minimal scaffold [1]. In SAR series of related 4-substituted piperidines, the presence of an alkoxy or aryloxy substituent at the 4-position consistently produces a 5- to 6-fold shift in the σ1/σ2 selectivity ratio relative to the unsubstituted analog [2]. While direct receptor binding data for the target compound has not been published in the open literature, the dual-substitution architecture is predicted based on established pharmacophore models to confer a differentiated selectivity profile compared to the simple N-benzylpiperidine scaffold.
| Evidence Dimension | Sigma-1 receptor binding affinity and predicted selectivity modulation |
|---|---|
| Target Compound Data | Not directly published; dual-substitution architecture consistent with high-affinity sigma ligand pharmacophore models |
| Comparator Or Baseline | 1-(2-Fluorobenzyl)piperidine: σ1 Ki = 3 nM [1]; no 4-substituent present |
| Quantified Difference | Literature SAR: 4-substituent introduction shifts σ1/σ2 selectivity ratio by ~5–6 fold in structurally analogous piperidine series [2] |
| Conditions | Radioligand displacement assays using [3H](+)-pentazocine (σ1) and [3H]DTG (σ2) in guinea pig brain membranes or cloned human receptors |
Why This Matters
The 4-(3,5-dimethoxybenzyl)oxymethyl substituent is not merely an inert linker; SAR evidence indicates it actively modulates sigma receptor subtype selectivity, making the target compound a distinct chemical biology probe for dissecting σ1 vs. σ2 pharmacology.
- [1] Gilligan, P. J., Cain, G. A., Christos, T. E., Cook, L., Drummond, S., Johnson, A. L., Kergaye, A. A., McElroy, J. F., Rohrbach, K. W., & Schmidt, W. K. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(23), 4344–4361. View Source
- [2] Largent, B. L., Wikström, H. V., Gundlach, A. L., & Snyder, S. H. (1987). Structural determinants of sigma receptor affinity. Molecular Pharmacology, 32(6), 772–784. View Source
